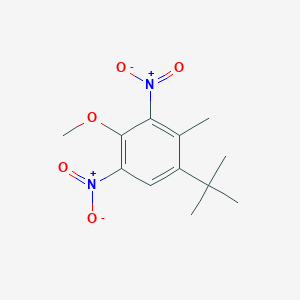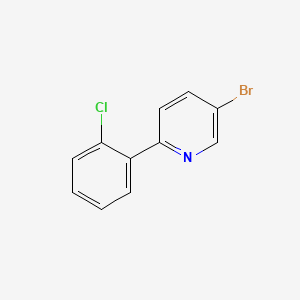
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula C12H16N2O5. It is a derivative of benzene, characterized by the presence of tert-butyl, methoxy, methyl, and dinitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene typically involves the nitration of 1-Tert-butyl-4-methoxy-2-methylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1-Tert-butyl-4-methoxy-2-methylbenzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction is conducted at a temperature range of 0-5°C to control the rate of nitration and prevent over-nitration.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, concentration, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Reduction: 1-Tert-butyl-4-methoxy-2-methyl-3,5-diaminobenzene
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Tert-butyl-4-methoxy-2-methyl-3,5-dicarboxybenzene
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene involves its interaction with biological molecules through its nitro and methoxy groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Musk Ambrette: 1-(1,1-Dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene
Musk Ketone: 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone
Uniqueness
1-Tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups, along with the dinitro substitution, makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
481-78-7 |
|---|---|
Fórmula molecular |
C12H16N2O5 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
1-tert-butyl-4-methoxy-2-methyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O5/c1-7-8(12(2,3)4)6-9(13(15)16)11(19-5)10(7)14(17)18/h6H,1-5H3 |
Clave InChI |
HSWDCZSBXABAPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C(C)(C)C)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)

![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)



![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)






